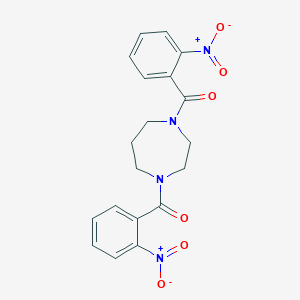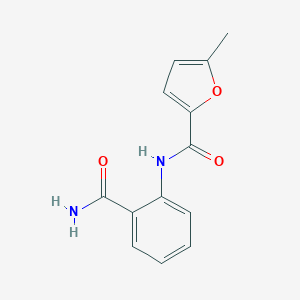![molecular formula C23H25NO3 B443450 N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide](/img/structure/B443450.png)
N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzyl group, a furan ring, and a tert-butylphenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-tert-butylphenol with epichlorohydrin to form 4-tert-butylphenyl glycidyl ether. This intermediate is then reacted with benzylamine to produce this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The benzyl group can be reduced to form the corresponding amine.
Substitution: The tert-butylphenoxy moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the benzyl group can produce N-benzylamine derivatives.
Applications De Recherche Scientifique
N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-5-[(4-methoxyphenoxy)methyl]-2-furamide
- N-benzyl-5-[(4-chlorophenoxy)methyl]-2-furamide
- N-benzyl-5-[(4-fluorophenoxy)methyl]-2-furamide
Uniqueness
N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide stands out due to the presence of the tert-butyl group, which imparts unique steric and electronic properties. This makes it more resistant to metabolic degradation and enhances its stability compared to similar compounds .
Propriétés
Formule moléculaire |
C23H25NO3 |
|---|---|
Poids moléculaire |
363.4g/mol |
Nom IUPAC |
N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H25NO3/c1-23(2,3)18-9-11-19(12-10-18)26-16-20-13-14-21(27-20)22(25)24-15-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3,(H,24,25) |
Clé InChI |
PGIMRQOPMXISPA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-5-amino-4-[2-(2-methoxy-5-methylphenyl)hydrazinylidene]-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B443367.png)
![N'-[4-(benzyloxy)-3-ethoxybenzylidene]-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B443372.png)
![N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-N-(4-methylphenyl)amine](/img/structure/B443373.png)
![(2E)-2-[3-bromo-4-(cyanomethoxy)-5-methoxybenzylidene]hydrazinecarboxamide](/img/structure/B443374.png)
![2-(4-chloro-2-methylphenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B443375.png)
![3-FLUORO-N'~1~-TRICYCLO[3.3.1.1~3,7~]DEC-2-YLIDENBENZOHYDRAZIDE](/img/structure/B443376.png)
![5-[2-(3-amino-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]-2,4-dichlorobenzamide](/img/structure/B443380.png)
![5-[2-(3-amino-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]isophthalamide](/img/structure/B443382.png)
![1-[(3-FLUOROPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B443383.png)
![N-(4-{2-[3-amino-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2,5-dimethoxyphenyl)acetamide](/img/structure/B443387.png)
![3-{(2E)-2-[3-amino-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}-4-chloro-N-phenylbenzamide](/img/structure/B443389.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B443391.png)

